molecular formula C15H20O3 B1326185 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone CAS No. 898787-08-1

3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone

Cat. No.: B1326185
CAS No.: 898787-08-1
M. Wt: 248.32 g/mol
InChI Key: HHJNTGDOSLGJMT-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-4’-ethylpropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone

Scientific Research Applications

3-(1,3-Dioxan-2-YL)-4’-ethylpropiophenone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-4’-ethylpropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For instance, the reaction between 4’-ethylpropiophenone and 1,3-propanediol in the presence of p-toluenesulfonic acid can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of efficient catalysts and solvent systems would be crucial to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxan-2-YL)-4’-ethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the dioxane ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-ethylpropiophenone involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the 1,3-dioxane ring, which can undergo ring-opening reactions under acidic or basic conditions. This reactivity allows it to participate in various biochemical pathways and interact with enzymes and other proteins .

Comparison with Similar Compounds

    1,3-Dioxane derivatives: Compounds like 1,3-dioxane itself or its substituted derivatives share similar structural features.

    Propiophenone derivatives: Compounds like 4’-methylpropiophenone or 4’-methoxypropiophenone have similar backbone structures but differ in their substituents.

Uniqueness: 3-(1,3-Dioxan-2-YL)-4’-ethylpropiophenone is unique due to the combination of the 1,3-dioxane ring and the propiophenone backbone, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-12-4-6-13(7-5-12)14(16)8-9-15-17-10-3-11-18-15/h4-7,15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJNTGDOSLGJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645974
Record name 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-08-1
Record name 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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